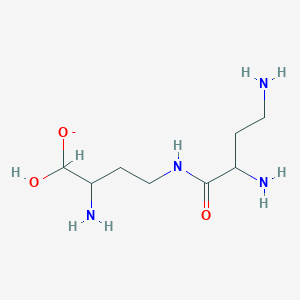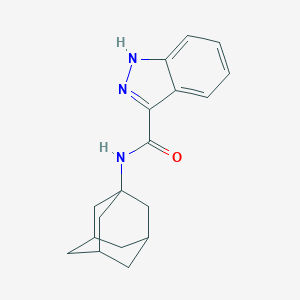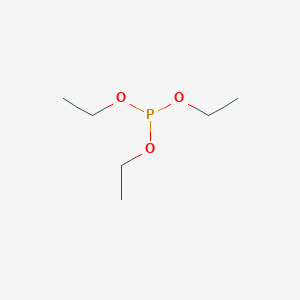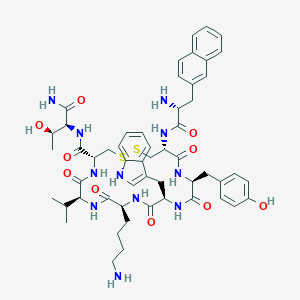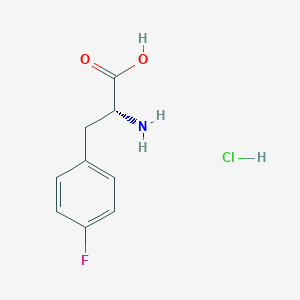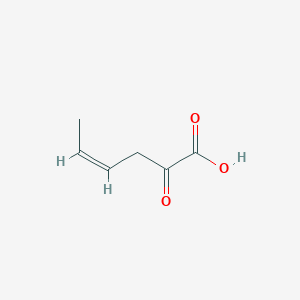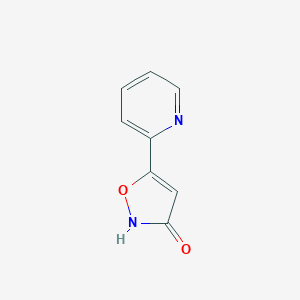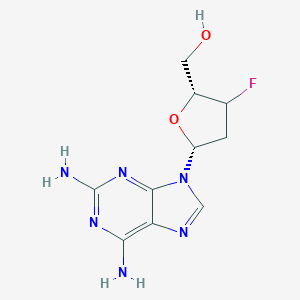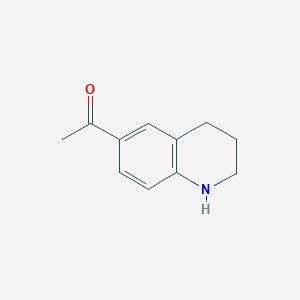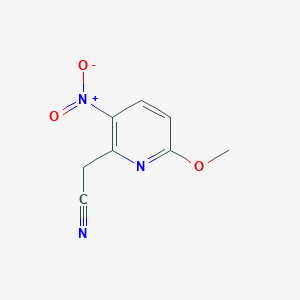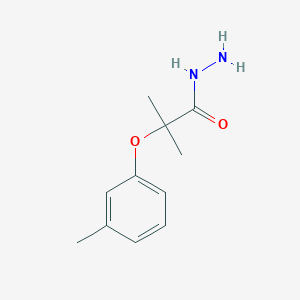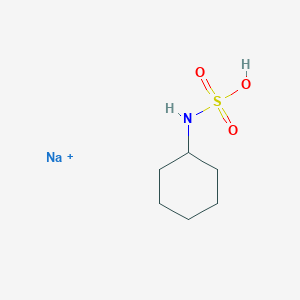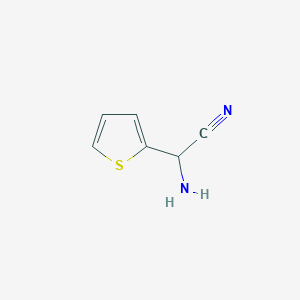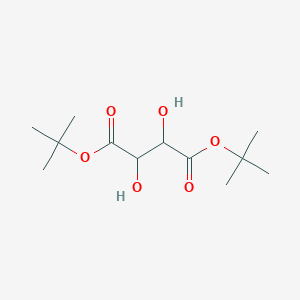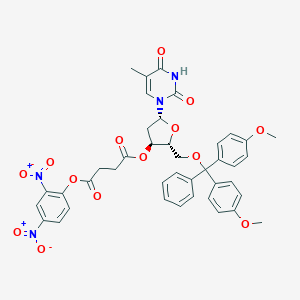
5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' is a modified form of thymidine, which is a nucleoside that plays a crucial role in DNA replication and repair. This modified form of thymidine has been widely used in scientific research for various applications, including DNA synthesis and sequencing.'
Wirkmechanismus
The mechanism of action of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' is related to its ability to act as a substrate for DNA polymerases. During DNA replication, DNA polymerases use nucleotides as building blocks to synthesize new strands of DNA. '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' can be incorporated into the growing DNA chain by DNA polymerases, which results in the formation of modified DNA strands.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' are related to its ability to modify DNA. The incorporation of this modified nucleotide into DNA can affect the stability and structure of the DNA molecule. Moreover, it can alter the interaction of DNA with proteins and other molecules, which can affect gene expression and cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in lab experiments include its high purity and stability, which make it a reliable substrate for DNA polymerases. Moreover, its chemical properties allow for easy purification and detection. However, the limitations of using this modified nucleotide include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the use of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in scientific research. One potential direction is the development of new methods for its synthesis and purification, which could reduce its cost and increase its availability. Moreover, the use of this modified nucleotide in the synthesis of modified oligonucleotides and nucleotides could have potential applications in gene therapy and drug delivery. Additionally, the use of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' in the study of DNA-protein interactions and DNA damage could provide new insights into the mechanisms of DNA replication and repair.
Synthesemethoden
The synthesis of '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' involves several steps. Firstly, the thymidine molecule is protected by a 4,4'-Dimethoxytrityl (DMT) group at the 5' position and a 2,4-dinitrophenyl (DNP) group at the 3' position. The DMT group protects the 5' hydroxyl group from unwanted reactions, while the DNP group is used for purification purposes. Next, the succinic anhydride is added to the 3' hydroxyl group, which forms an ester linkage between the thymidine molecule and the succinic acid. The resulting product is then deprotected to obtain '5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate.'
Wissenschaftliche Forschungsanwendungen
'5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate' has been widely used in scientific research for various applications. It is commonly used in DNA synthesis and sequencing, where it serves as a substrate for DNA polymerases. It can also be used as a probe to study DNA-protein interactions and DNA damage. Moreover, it has been used in the synthesis of modified nucleotides and oligonucleotides, which have potential applications in gene therapy and drug delivery.
Eigenschaften
CAS-Nummer |
125078-79-7 |
|---|---|
Produktname |
5'-O-(4,4'-Dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate |
Molekularformel |
C41H38N4O14 |
Molekulargewicht |
810.8 g/mol |
IUPAC-Name |
1-O-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4-O-(2,4-dinitrophenyl) butanedioate |
InChI |
InChI=1S/C41H38N4O14/c1-25-23-43(40(49)42-39(25)48)36-22-34(59-38(47)20-19-37(46)58-33-18-13-29(44(50)51)21-32(33)45(52)53)35(57-36)24-56-41(26-7-5-4-6-8-26,27-9-14-30(54-2)15-10-27)28-11-16-31(55-3)17-12-28/h4-18,21,23,34-36H,19-20,22,24H2,1-3H3,(H,42,48,49)/t34-,35+,36+/m0/s1 |
InChI-Schlüssel |
XVOZHFAFSYOEEW-LIVOIKKVSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)OC6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
125078-79-7 |
Synonyme |
2,4-dinitrophenyl 5'-O-(4,4'-dimethoxytrityl)thymidine succinate 5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(2,4-dinitrophenyl) succinate DTDS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



